molecular formula C6H2Cl2F2 B1337852 1,5-Dichloro-2,4-difluorobenzene CAS No. 2253-30-7

1,5-Dichloro-2,4-difluorobenzene

Cat. No.: B1337852
CAS No.: 2253-30-7
M. Wt: 182.98 g/mol
InChI Key: VEAMVMLHBNGAQB-UHFFFAOYSA-N
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Description

1,5-Dichloro-2,4-difluorobenzene is an aromatic compound with the molecular formula C6H2Cl2F2 and a molecular weight of 182.983 g/mol . It is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a benzene ring. This compound is used in various chemical processes and has significant industrial and research applications.

Mechanism of Action

Preparation Methods

Chemical Reactions Analysis

1,5-Dichloro-2,4-difluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

1,5-Dichloro-2,4-difluorobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

1,5-dichloro-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAMVMLHBNGAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449591
Record name 1,5-Dichloro-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253-30-7
Record name 1,5-Dichloro-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3 kg (15.5 mol) of iron-free, dry 5-chloro-2,4-difluoronitrobenzene are introduced into a 2 l four-necked flask with stirrer, dropping funnel and gas inlet tube and, on top, a column with reflux condenser. After heating the reaction solution to 200° C., chlorine is passed through the solution at a rate of 15 l/h. After 4-6 hours, the solution begins to boil, and after a further 2-4 hours the 1,3-dichloro-4,6-difluorobenzene which is formed can be taken off at the head of the column. At the same time, fresh 5-chloro-2,4-difluoronitrobenzene is added to the reaction in accordance with the quantity of product removed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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